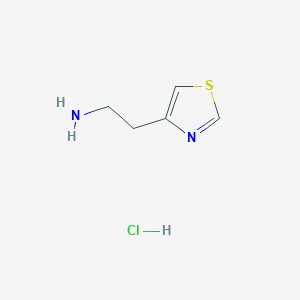

2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride

Descripción general

Descripción

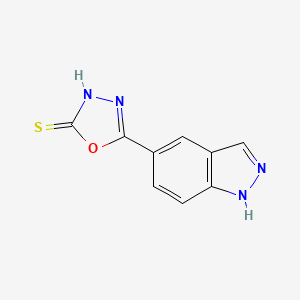

“2-(1,3-Thiazol-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C5H8N2S . It has been tested in vitro as an H3 receptor antagonist .

Molecular Structure Analysis

The molecular structure of “2-(1,3-Thiazol-4-yl)ethan-1-amine” consists of a thiazole ring attached to an ethanamine group . The molecular weight is 128.2 Da .Physical and Chemical Properties Analysis

“2-(1,3-Thiazol-4-yl)ethan-1-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 232.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 35.8±0.3 cm3, and a polar surface area of 67 Å2 .Aplicaciones Científicas De Investigación

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been extensively studied for their pharmacological properties, offering a wide range of therapeutic potentials. These compounds have shown promise in acting as antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer agents. The structural flexibility of thiazole rings allows for significant synthetic modifications, leading to novel compounds with enhanced biological activities and reduced adverse effects. Such derivatives have been compared favorably against standard drugs, suggesting potential future applications in medicinal chemistry (Pandey et al., 2011).

Thiazole Derivatives in Heterocyclic Chemistry

The chemistry of thiazole derivatives extends into the synthesis of heterocycles, showcasing the reactivity and versatility of thiazole-based compounds. These derivatives serve as key intermediates in the synthesis of complex heterocyclic systems, which are crucial for the development of new drugs and materials. The exploration of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights their significant chemical and biological properties, demonstrating their utility in constructing molecules with diverse functionalities (Abdurakhmanova et al., 2018).

Environmental Applications

Beyond medicinal chemistry, thiazole derivatives find applications in environmental science, particularly in the removal of pollutants. The synthesis and structural properties of novel substituted thiazolidinones, related to thiazole chemistry, contribute to the development of materials and processes for environmental remediation. These compounds can be applied in the adsorption and removal of persistent organic pollutants, showcasing the environmental significance of thiazole derivatives (Issac & Tierney, 1996).

Safety and Hazards

The safety data sheet for “2-(1,3-Thiazol-4-yl)ethan-1-amine” indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

Mecanismo De Acción

Target of Action

The primary targets of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazoles, the group of azole heterocycles to which this compound belongs, are known to have diverse biological activities . They can affect a wide range of pathways, leading to various downstream effects .

Result of Action

Thiazoles are known to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

It is known that the physiological environment can significantly impact the behavior of thiazole-containing molecules .

Análisis Bioquímico

Biochemical Properties

2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in a range of biochemical processes. For instance, it can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activities. Additionally, it has been observed to interact with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis . Additionally, this compound has been reported to impact mitochondrial function, influencing cellular energy metabolism and reactive oxygen species (ROS) production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux through these pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or modulating epigenetic marks, thereby affecting the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities . In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating the cellular redox state . Additionally, it may affect the metabolism of amino acids and nucleotides, contributing to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, as it may interact with different biomolecules in distinct cellular environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes .

Propiedades

IUPAC Name |

2-(1,3-thiazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c6-2-1-5-3-8-4-7-5;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWFNBHFASYPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)